molecular formula C9H9F4NO B13548596 (r)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

(r)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol

Cat. No.: B13548596
M. Wt: 223.17 g/mol
InChI Key: HYKDTCPTDBMOIM-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol (CAS RN: 1270351-84-2) is a chiral β-amino alcohol of high interest in advanced pharmaceutical research and synthetic organic chemistry. Its molecular formula is C 9 H 9 F 4 NO, with a molecular weight of 223.17 g/mol [ ]. This compound belongs to a class of fluorinated amino alcohols that serve as crucial building blocks for drug discovery, particularly due to the unique properties imparted by the fluorine atoms [ ]. The compound's structure features a chiral center with (R)-configuration and a benzene ring substituted with both a fluoro and a trifluoromethyl group. The presence of these fluorinated motifs significantly enhances the molecule's lipophilicity, which can improve membrane permeability and metabolic stability in target molecules [ ]. Furthermore, the amino and hydroxyl functional groups provide sites for hydrogen bonding and further chemical modification, making it a versatile intermediate [ ]. In scientific research, this chiral compound is primarily valued as a key synthetic intermediate. It can be utilized in nucleophilic substitution reactions, reductive amination, and the formation of hydrochloride salts to improve solubility and stability for pharmaceutical applications [ ]. The trifluoromethyl group is a key structural feature in many modern agrochemicals and pharmaceuticals, and methods for its introduction, such as the use of specialized Fluoroalkyl Amino Reagents (FARs), are highly developed [ ]. This reagent is intended for use in research settings only and is not designed for human therapeutic or veterinary use [ ].

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

(2R)-2-amino-2-[5-fluoro-2-(trifluoromethyl)phenyl]ethanol

InChI

InChI=1S/C9H9F4NO/c10-5-1-2-7(9(11,12)13)6(3-5)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1

InChI Key

HYKDTCPTDBMOIM-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1F)[C@H](CO)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1F)C(CO)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Chemical Synthesis via Nitroalkene Intermediate

A common chemical synthetic route involves the reaction of 5-fluoro-2-(trifluoromethyl)benzaldehyde with nitromethane under Henry reaction conditions to form a β-nitro alcohol intermediate. This intermediate is subsequently reduced to the amino alcohol using reducing agents such as lithium aluminum hydride or catalytic hydrogenation over palladium catalysts. The final product is often converted to its hydrochloride salt for improved handling and storage.

Key reaction conditions include:

  • Solvent: Ethanol or ethanol/water mixtures.
  • Temperature: 30–40°C for Henry reaction; room temperature to mild heating for reduction.
  • pH control: Slightly acidic to neutral conditions to optimize yield.
  • Catalyst: Palladium on carbon for hydrogenation or LiAlH4 for chemical reduction.

Biocatalytic and Enzymatic Routes

Recent advances have demonstrated enzymatic cascades for the synthesis of enantiopure β-amino alcohols from amino acid precursors such as L-phenylalanine. For example, multi-enzyme pathways convert L-phenylalanine into (R)-1-phenylethane-1,2-diol, which can be further transformed enzymatically into (R)-phenylethanolamine derivatives, closely related to the target compound.

The advantages of biocatalytic methods include:

  • High enantioselectivity (>99% ee).
  • Mild reaction conditions (pH 7–9, 30°C).
  • Reduced environmental impact.

A representative enzymatic cascade involves:

  • Deamination of L-phenylalanine to cinnamic acid using tyrosine ammonia lyase.
  • Sequential enzymatic steps converting intermediates to the chiral amino alcohol.
  • Final extraction and purification to yield the enantiopure product with high yield (~90%) and purity (>98%).

Asymmetric Hydrogenation for Enantiopurity

To obtain the (R)-enantiomer specifically, asymmetric hydrogenation employing chiral catalysts such as ruthenium-BINAP complexes is utilized. This approach achieves enantiomeric excess greater than 95%, critical for pharmaceutical applications.

Reaction parameters affecting enantioselectivity and yield include:

Parameter Optimal Range Effect on Yield/ee
Temperature 30–35°C ±10% yield variation
Catalyst loading 0.5–1.0 mol% ±15% yield variation
Reaction time 12–24 hours ±5% yield variation
Solvent Ethanol/water (1:1) Enhances solubility and selectivity

Process Optimization and Scale-Up

Industrial production methods adapt the above synthetic routes with process intensification techniques such as:

  • Use of continuous flow reactors to improve reaction control and safety.
  • Optimized solvent systems (e.g., acetone/water mixtures at 1:1 volume ratio) for better phase separation and yield.
  • Controlled inert atmosphere (nitrogen or argon) to prevent oxidation during sensitive steps.
  • Purification by recrystallization or chromatography to achieve >95% purity.

Characterization and Quality Control

The structural integrity and purity of (R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol are confirmed by:

  • High-Performance Liquid Chromatography (HPLC): Using C18 columns with 0.1% trifluoroacetic acid in acetonitrile/water mobile phase; retention time ~8.2 minutes; purity ≥95%.
  • Nuclear Magnetic Resonance (NMR): Key signals include aromatic protons around δ 7.6–7.8 ppm, hydroxyl-bearing carbon at δ 4.1 ppm, and amino group signals near δ 3.3 ppm.
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) showing molecular ion peak at m/z 265.1 [M+H]^+.
  • Chiral HPLC: For enantiomeric excess determination using chiral stationary phases (e.g., Chiralpak AD-H), achieving >98% ee.

Summary Table of Preparation Methods

Method Type Starting Material Key Steps Yield (%) Enantiomeric Excess (ee) Notes
Chemical synthesis 5-Fluoro-2-(trifluoromethyl)benzaldehyde Henry reaction → reduction → salt formation 70–85 ~95% (with chiral catalyst) Requires careful pH and temp control
Biocatalytic cascade L-Phenylalanine Multi-enzyme cascade → extraction ~90 >99% Mild conditions, environmentally friendly
Asymmetric hydrogenation β-nitro alcohol intermediate Catalytic hydrogenation with chiral catalyst 80–90 >95% Catalyst cost and recovery considerations
Industrial scale-up Same as above Continuous flow, solvent optimization 75–85 >95% Process intensification for efficiency

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol can undergo several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its unique structural features.

Medicine

Industry

Industrially, this compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol (Not explicitly listed in evidence; inferred from analogues) 5-F, 2-CF₃ C₉H₉F₄NO 235.17 Hypothesized enhanced lipophilicity and metabolic stability due to -CF₃ and -F groups. Potential use in medicinal chemistry .
(R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213078-55-7) 2-CF₃ C₉H₁₀F₃NO 205.18 Lower molecular weight; lacks 5-F substituent. Used in asymmetric catalysis .
(R)-2-Amino-2-(5-bromo-2-fluorophenyl)ethan-1-ol (CAS 1213027-14-5) 5-Br, 2-F C₈H₉BrFNO 234.07 Bromine increases molecular weight and lipophilicity; may enhance halogen bonding in drug-receptor interactions .
(R)-2-Amino-2-(2-fluoro-5-methylphenyl)ethan-1-ol hydrochloride (CAS 1391443-39-2) 2-F, 5-CH₃ C₉H₁₁FClNO 215.64 Methyl group improves solubility; hydrochloride salt enhances stability for pharmaceutical formulations .
2-Amino-1-[2,5-difluorophenyl]ethanol (CAS 1567958-26-2) 2-F, 5-F C₈H₉F₂NO 173.16 Dual fluorine substitution increases electronegativity, potentially altering acidity and reactivity .
(2R)-2-Amino-2-(3-trifluoromethanesulfonylphenyl)ethan-1-ol (CAS 2227694-31-5) 3-SO₂CF₃ C₉H₁₀F₃NO₃S 269.24 Sulfonyl group enhances polarity; likely impacts solubility and target binding .

Key Structural and Functional Differences

Electron-Withdrawing Effects: The trifluoromethyl (-CF₃) group (e.g., CAS 1213078-55-7) is strongly electron-withdrawing, stabilizing negative charges and influencing aromatic electrophilic substitution patterns. Bromine (Br) (CAS 1213027-14-5) introduces both steric bulk and polarizability, which may enhance interactions with hydrophobic protein pockets .

Stereochemical Considerations: All listed compounds are chiral, with the (R)-configuration critical for enantioselective applications. For example, (R)-2-Amino-2-(2-(trifluoromethyl)phenyl)ethan-1-ol is used in asymmetric synthesis due to its rigid stereochemistry .

Safety and Handling: Compounds like 2-Amino-1-[2,5-difluorophenyl]ethanol (CAS 1567958-26-2) carry warnings for skin/eye irritation (H315, H319) and respiratory sensitivity (H335), similar to other amino alcohols . The hydrochloride salt (CAS 1391443-39-2) may offer improved handling stability compared to free bases .

Research and Application Insights

  • Pharmaceutical Potential: The 5-fluoro-2-trifluoromethyl substitution in the target compound is structurally analogous to bioactive molecules, where fluorine enhances metabolic stability and -CF₃ improves binding affinity to hydrophobic targets (e.g., kinases or GPCRs) .
  • Synthetic Challenges : Introducing multiple electron-withdrawing groups (e.g., -F and -CF₃) requires precise regioselective methods, such as dynamic kinetic resolution (see for related synthesis protocols) .
  • Comparative Bioactivity: While direct bioactivity data are absent, analogues like (R)-1-(4-Chloro-2-(3-Methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol (CAS 1033805-26-3) demonstrate the importance of halogen and heterocyclic substituents in agrochemicals .

Biological Activity

(R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, also known as a fluorinated amino alcohol, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and fluorine substituents, which may influence its interaction with biological systems.

  • Molecular Formula : C9H9F4NO
  • Molar Mass : 223.17 g/mol
  • CAS Number : 1213624-27-1

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Research indicates that fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to increased bioactivity.

Anticancer Activity

Recent studies have explored the cytotoxic effects of (R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol on several cancer cell lines. The compound was tested against:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The results demonstrated that the compound exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutic agents. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G0/G1 and G2/M phases, independent of p53 status .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that the presence of trifluoromethyl groups enhances the compound's potency against cancer cells. Substituents at specific positions on the phenyl ring were found to significantly influence activity, indicating a critical role for molecular structure in determining biological effects .

Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
HCT-1165.6Apoptosis induction
MCF-77.4Cell cycle arrest (G0/G1)
HeLa6.3Cell cycle arrest (G2/M)

Case Studies

  • Study on Apoptosis Induction : A study published in MDPI reported that compounds similar to (R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol induced apoptosis in both wild-type and mutant p53 cell lines, highlighting its potential as a therapeutic agent in p53-independent pathways .
  • Cytotoxicity Assessment : Another study assessed a series of fluorinated amino compounds, including this compound, demonstrating effective inhibition of cell viability across multiple cancer types, with a focus on understanding the SAR relationships that contribute to their efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol, and how does chiral induction affect yield and purity?

  • Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For example, chiral auxiliaries like Evans oxazolidinones can induce stereoselectivity during the formation of the amino alcohol backbone. Key steps include:

  • Substrate preparation : Starting from 5-fluoro-2-(trifluoromethyl)benzaldehyde, reductive amination with a chiral amine (e.g., (R)-α-methylbenzylamine) followed by hydroxylation.
  • Catalytic asymmetric methods : Use of Ru or Ir catalysts for transfer hydrogenation to achieve enantiomeric excess (>90%) .
  • Purification : Chiral HPLC or crystallization to isolate the (R)-enantiomer. Yield optimization requires controlling reaction temperature (0–25°C) and solvent polarity (e.g., THF/water mixtures) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl and fluoro substituents (δ = -60 to -70 ppm for CF3_3, -110 ppm for aromatic F). 1H^{1}\text{H} NMR confirms stereochemistry via coupling constants (e.g., J = 8–10 Hz for vicinal amino/hydroxyl protons) .
  • Chiral chromatography : Use of Chiralpak® IA or IB columns with hexane/isopropanol gradients resolves enantiomers (retention time differences >2 min) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]+^+ = 252.08) and fragmentation patterns (e.g., loss of NH2_2-CH2_2-OH) .

Q. What are the primary biological activities of this compound, and how are they assessed in vitro?

  • Methodological Answer : The compound’s trifluoromethyl and fluoro groups enhance lipophilicity, making it a candidate for enzyme inhibition studies.

  • Kinase assays : Test inhibition of kinases (e.g., JAK2 or EGFR) using fluorescence polarization (IC50_{50} values <10 µM reported in similar amino alcohols) .
  • Receptor binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) quantify affinity (Ki_i values) .
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to measure half-life (>60 min indicates favorable stability) .

Advanced Research Questions

Q. How can enantiomeric purity of (R)-2-Amino-2-(5-fluoro-2-(trifluoromethyl)phenyl)ethan-1-ol be maintained during scale-up synthesis?

  • Methodological Answer :

  • Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer from a racemic mixture, achieving >98% ee .
  • Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to favor (R)-enantiomer crystallization under thermodynamic control .
  • In-line monitoring : PAT tools (e.g., FTIR or Raman spectroscopy) track enantiomer ratios in real-time during continuous flow synthesis .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Structural analogs comparison : Compare substituent effects; e.g., replacing 5-F with Cl (as in ) may alter steric/electronic profiles, affecting target binding .
  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and uniform ATP concentrations (1 mM) to minimize variability .
  • Molecular dynamics simulations : Model compound-receptor interactions to identify binding pose discrepancies (e.g., hydrogen bonding with Asp86 in EGFR) .

Q. How does the trifluoromethyl group influence metabolic stability, and what in vitro models predict in vivo behavior?

  • Methodological Answer :

  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms using fluorogenic substrates. Trifluoromethyl groups reduce oxidative metabolism, increasing half-life in hepatocyte models .
  • Permeability assays : Caco-2 cell monolayers assess intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s indicates high permeability) .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction; >90% binding common for lipophilic analogs, impacting bioavailability .

Q. How to design derivatives with improved target selectivity while minimizing off-target effects?

  • Methodological Answer :

  • SAR studies : Modify substituents on the phenyl ring (e.g., 5-F vs. 5-Cl) and amino alcohol backbone (e.g., methyl vs. ethyl groups).
  • Off-target profiling : Screen against panels of 50+ kinases/receptors (e.g., Eurofins Cerep panels) to identify selectivity hotspots .
  • Crystallography : Co-crystallize derivatives with target proteins (e.g., PDB 6LU7 for SARS-CoV-2 main protease) to guide rational design .

Notes

  • Contradictions : and report divergent IC50_{50} values for kinase inhibition, likely due to assay conditions (e.g., ATP concentration differences).
  • Unresolved Questions : The exact role of the trifluoromethyl group in enhancing blood-brain barrier penetration remains under investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.